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Methyl 1-tosyl-1H-pyrrole-2-carboxylate

Cat. No.: B11848210
M. Wt: 279.31 g/mol
InChI Key: ZEJJLTKUXCSBQG-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

Pyrrole is a five-membered aromatic heterocycle that serves as a fundamental building block in organic chemistry. alliedacademies.org Its scaffold is a core component of many natural products essential to life, such as heme (a component of hemoglobin), chlorophyll, and vitamin B12. alliedacademies.org Beyond its role in nature, the pyrrole ring system is a privileged structure in medicinal chemistry, found in numerous synthetic compounds with a wide range of pharmacological activities. alliedacademies.org Pyrrole derivatives have applications as antibacterial, anti-inflammatory, and anticancer agents. alliedacademies.org

The aromaticity of the pyrrole ring, derived from the delocalization of six π-electrons over the five-membered ring, confers it with relative stability. However, the nitrogen atom significantly influences its reactivity, making the ring electron-rich and highly susceptible to electrophilic substitution. This high reactivity can be both an advantage and a challenge in organic synthesis, often requiring strategies to control the regioselectivity and prevent undesired side reactions or polymerization.

The Role of N-Sulfonyl Protection in Pyrrole Reactivity and Synthesis

To harness the synthetic potential of the pyrrole ring, chemists often employ protecting groups on the nitrogen atom. The N-sulfonyl group, particularly the p-toluenesulfonyl (tosyl) group, is one of the most common and effective choices for this purpose. Attaching a tosyl group to the pyrrole nitrogen has a profound impact on the electronic properties of the ring.

Key functions of the N-tosyl group include:

Reduction of Reactivity : The tosyl group is strongly electron-withdrawing, which significantly decreases the electron density of the pyrrole ring. This deactivation tempers the high reactivity of the pyrrole, making it less prone to polymerization and allowing for more controlled reactions.

Directing Group : The N-tosyl group can influence the position of incoming electrophiles. While unprotected pyrroles typically undergo electrophilic substitution at the C2 position, N-tosylated pyrroles can be directed to substitute at the C3 position under certain conditions, thereby providing access to different isomers.

Increased Acidity : The electron-withdrawing nature of the tosyl group increases the acidity of the C-H bonds on the pyrrole ring, facilitating deprotonation and subsequent functionalization.

Stability and Cleavage : The tosyl group is stable under a variety of reaction conditions but can be removed when needed, typically by treatment with a base such as sodium hydroxide (B78521) or potassium hydroxide in methanol (B129727). rsc.org

This modulation of reactivity makes N-tosylpyrroles versatile intermediates in the synthesis of complex molecules.

Overview of Methyl 1-Tosyl-1H-Pyrrole-2-Carboxylate in Contemporary Chemical Research

This compound is a bifunctional derivative of pyrrole that has garnered attention as a valuable intermediate in organic synthesis. This compound incorporates the reactivity-modulating features of the N-tosyl group and a methyl carboxylate group at the C2 position, which serves as a handle for further chemical transformations.

The presence of the N-tosyl group deactivates the pyrrole ring, while the methyl ester at the C2 position provides a site for various synthetic manipulations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide. The strategic placement of these two functional groups allows for the design of complex synthetic pathways to access highly substituted pyrrole derivatives. Research involving related N-tosyl pyrroles has shown their utility in synthesizing compounds with potential biological activity, including inhibitors of enzymes like carbonic anhydrase. nih.gov The structure of this compound makes it a key building block for creating libraries of substituted pyrroles for drug discovery and materials science applications. sunderland.ac.uk

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₃H₁₃NO₄S
Molecular Weight 279.31 g/mol
Appearance White to off-white solid
Melting Point 74-78 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO4S B11848210 Methyl 1-tosyl-1H-pyrrole-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO4S

Molecular Weight

279.31 g/mol

IUPAC Name

methyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C13H13NO4S/c1-10-5-7-11(8-6-10)19(16,17)14-9-3-4-12(14)13(15)18-2/h3-9H,1-2H3

InChI Key

ZEJJLTKUXCSBQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 1 Tosyl 1h Pyrrole 2 Carboxylate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methodologies aim to construct the functionalized N-tosylpyrrole core in a highly efficient manner, often by minimizing the number of synthetic steps. These approaches include one-pot multicomponent reactions and classical cyclocondensation strategies.

One-Pot Syntheses of N-Tosylpyrrole Derivatives

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and time efficiency by combining multiple reaction steps into a single procedure without isolating intermediates. Several one-pot methods have been developed for synthesizing pyrrole (B145914) derivatives, which can be adapted for N-tosyl analogues. For instance, a novel one-pot synthesis for 1-tosyl pyrrol-2-one derivatives has been reported that proceeds at room temperature in a single step. nih.gov Another efficient one-pot approach involves the silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides, followed by oxidation, to generate pyrrolo[3,4-c]pyrrole-1,3-diones. chemistryviews.org These intermediates can be further transformed into highly functionalized polysubstituted pyrroles. chemistryviews.org

Multicomponent reactions are particularly powerful in this context. A three-component, one-step reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been shown to produce N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and yields up to 90%. nih.gov This method demonstrates high atom economy, with water being the only byproduct. nih.gov Such strategies highlight the potential for assembling complex N-tosylpyrroles from simple, commercially available starting materials in a single, efficient operation.

Table 1: Examples of One-Pot Syntheses for Pyrrole Derivatives

Reactants Catalyst/Conditions Product Type Yield
α-Hydroxyketones, Oxoacetonitriles, Primary Amines Acetic acid, Ethanol, 70°C N-substituted 3-Cyanopyrroles Up to 90%
Aldehydes, N-alkyl maleimide Ag(I) catalyst, then DDQ oxidant Pyrrolo[3,4-c]pyrrole-1,3-diones Good

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from two or more molecules through condensation. The Paal-Knorr synthesis is a preeminent example used for constructing the pyrrole ring.

The Paal-Knorr synthesis is a classical and straightforward method for preparing pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions. wikipedia.orgrgmcet.edu.in This methodology has been effectively extended to the synthesis of N-sulfonylated pyrroles by using sulfonamides as the nitrogen source. organic-chemistry.orgchempedia.info

The reaction proceeds by the condensation of the sulfonamide with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran (B146720) (a precursor to succinaldehyde), in the presence of an acid catalyst. organic-chemistry.org The mechanism involves an initial attack of the amine on a protonated carbonyl group to form a hemiaminal, followed by cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring. wikipedia.orgorganic-chemistry.org A variety of Brønsted and Lewis acids can be employed to promote the condensation. rgmcet.edu.in An operationally simple and economical version of this reaction uses iron(III) chloride as a catalyst in water, allowing for the synthesis of N-substituted pyrroles from various amines and sulfonamides in good to excellent yields under mild conditions. organic-chemistry.org

Table 2: Paal-Knorr Synthesis of N-Substituted Pyrroles

1,4-Dicarbonyl Source Nitrogen Source Catalyst/Solvent Product
2,5-Dimethoxytetrahydrofuran Various amines and sulfonamides Iron(III) chloride / Water N-Substituted Pyrroles
Hexane-2,5-dione Primary Amines Acetic Acid N-Substituted 2,5-dimethylpyrroles

The application of microwave irradiation to organic synthesis has been shown to dramatically accelerate reaction rates, increase yields, and promote cleaner reactions. tandfonline.compensoft.net In the context of pyrrole synthesis, microwave assistance has been successfully applied to Paal-Knorr type cyclizations. Microwave-assisted reactions between hexane-2,5-dione and primary amines have been shown to reduce reaction times from over 12 hours under conventional heating to just a few minutes, often without the need for a Lewis acid catalyst. pensoft.net

Microwave energy has also been utilized in multicomponent reactions to produce N-substituted pyrrole derivatives. For example, a one-pot, three-component synthesis of N-substituted 2-methyl-1H-pyrrole-3-carboxylates from α-bromoacetophenones and ethyl acetoacetate (B1235776) is efficiently achieved under microwave irradiation in a catalyst- and solvent-free protocol. rsc.org This rapid and eco-friendly approach significantly enhances the efficiency of pyrrole ring formation, making it a valuable tool for synthesizing diverse libraries of substituted pyrroles. tandfonline.comrsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Synthesis

Reactants Method Time Yield
Hexane-2,5-dione + Primary Amine Conventional Heating >12 hours Moderate
Hexane-2,5-dione + Primary Amine Microwave Irradiation Minutes Good to Excellent

Cycloaddition Strategies

Cycloaddition reactions provide a powerful and convergent route to cyclic compounds by forming multiple carbon-carbon bonds in a single step. For pyrrole synthesis, [3+2] cycloadditions are particularly prominent.

[3+2] Cycloaddition Reactions (e.g., utilizing Tosylmethyl Isocyanides, TosMICs)

The Van Leusen pyrrole synthesis is one of the most convenient and widely used methods for preparing pyrrole heterocycles, based on the [3+2] cycloaddition of a p-toluenesulfonylmethyl isocyanide (TosMIC) with an electron-deficient alkene. mdpi.comnih.gov This reaction is valued for its operational simplicity, the ready availability of starting materials, and its broad substrate scope. mdpi.com

The reaction is typically performed under basic conditions. The base abstracts the acidic proton alpha to the sulfonyl and isocyanide groups of TosMIC, forming a carbanion. mdpi.com This nucleophile then undergoes a Michael addition to an activated alkene (the two-atom component). The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group (p-toluenesulfinic acid) to generate the aromatic pyrrole ring. mdpi.comnih.gov A wide variety of electron-withdrawing groups on the alkene component are tolerated, including esters, ketones, amides, nitros, and cyano groups, leading to a diverse range of multi-substituted pyrroles. mdpi.com

Table 4: Van Leusen [3+2] Cycloaddition for Pyrrole Synthesis

TosMIC Derivative Alkene Substrate (with Electron-Withdrawing Group, EWG) Base/Conditions Product Type
TosMIC α,β-Unsaturated Esters KOH, CH3CN 3-Substituted Pyrroles
TosMIC α,β-Unsaturated Ketones NaH, DME 3-Substituted Pyrroles
TosMIC Nitroalkenes K2CO3, Methanol (B129727) 3-Nitro-4-Substituted Pyrroles

Other Multicomponent and Annulation Reactions ([4+1], [2+2+1] Cycloadditions)

Multicomponent reactions (MCRs) and cycloaddition strategies offer efficient and atom-economical pathways to complex molecular architectures from simple starting materials in a single synthetic operation.

[4+1] Cycloaddition Reactions: The formal [4+1] cycloaddition of isocyanides with various electrophilic substrates, such as α,β-unsaturated imidoyl cyanides (2-cyano-1-azadienes), provides a powerful tool for the synthesis of highly substituted pyrroles. nih.govacs.org This approach allows for the construction of the pyrrole ring by forming two new bonds and introducing a diverse range of substituents. In a typical reaction, the isocyanide acts as a one-carbon synthon, reacting with a four-atom component to assemble the five-membered ring. For instance, the reaction of α,β-unsaturated imidoyl cyanides with isocyanides in the presence of a Lewis acid catalyst like AlCl₃ can afford polysubstituted 2-amino-5-cyanopyrroles in good to excellent yields. nih.govacs.org This methodology is particularly attractive as it can be combined with other MCRs, such as the IBX/TBAB-mediated oxidative Strecker reaction, to generate the required α-iminonitrile precursors in a two-step synthesis from readily available starting materials. nih.govacs.org

[2+2+1] Cycloaddition Reactions: Transition metal-catalyzed [2+2+1] cycloaddition reactions represent another elegant strategy for the construction of five-membered rings. These reactions typically involve the assembly of two alkyne or alkene units and a carbon monoxide source, or other one-carbon components, around a central metal template. While specific examples for the direct synthesis of Methyl 1-tosyl-1H-pyrrole-2-carboxylate using this method are not extensively documented, the general principles of transition metal-catalyzed carbocyclization reactions offer a blueprint for potential synthetic routes. bohrium.com For example, rhodium and cobalt complexes are known to catalyze the co-cyclization of alkynes and isocyanates to form pyridones, and similar strategies could potentially be adapted for pyrrole synthesis by employing different coupling partners.

Transition Metal-Catalyzed Processes

The versatility of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the pyrrole ring is no exception. A variety of metals, each with its unique catalytic properties, have been employed to forge the intricate framework of this compound and its analogs.

Palladium-Catalyzed Reactions (e.g., C-N bond formation, decarboxylative reactions)

Palladium catalysis is a cornerstone of modern organic synthesis, offering a plethora of methods for C-N bond formation and decarboxylative couplings.

C-N Bond Formation: The Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. These reactions can be employed to construct the N-tosylpyrrole core by coupling a suitable pyrrole precursor with a tosylating agent or by intramolecular cyclization. For instance, a palladium-catalyzed intramolecular amination of alkenes with tosyl-protected amines has been developed to access dihydropyrrole derivatives. labxing.com This method involves the direct coupling of a tosyl-protected amine with a double bond in the presence of a palladium catalyst, proceeding under mild conditions. labxing.com

Decarboxylative Reactions: Palladium-catalyzed decarboxylative cross-coupling reactions have emerged as a valuable strategy for the synthesis of biaryls and other coupled products, using readily available carboxylic acids as starting materials. wikipedia.orgacs.org This methodology has been successfully applied to the synthesis of 2-arylpyrroles through a flow process, featuring palladium as the sole metal catalyst. vapourtec.com The reaction of pyrrole-2-carboxylic acids with aryl halides under palladium catalysis provides a direct route to C-2 arylated pyrroles. Furthermore, palladium-catalyzed decarboxylative allylic alkylation of acyclic α-N-pyrrolyl ketones has been demonstrated, showcasing the versatility of this approach for introducing substituents at the α-position of the pyrrole nitrogen.

A selection of palladium-catalyzed reactions for the synthesis of pyrrole derivatives is presented in the table below.

CatalystReactantsProductYield (%)Reference
Pd(CH₃CN)₂Cl₂Olefinic tosylamideDihydropyrrole derivativeup to 85% labxing.com
Pd(OAc)₂Pyrrole-2-carboxylic acid, Aryl halide2-Arylpyrroleup to 84% vapourtec.com

Copper-Catalyzed Functionalization and Cyclization

Copper catalysts, being more abundant and less expensive than their noble metal counterparts, have garnered significant attention in organic synthesis. They have proven to be highly effective in mediating a variety of transformations for the synthesis and functionalization of pyrroles.

Copper-catalyzed multicomponent reactions provide an efficient means to construct highly substituted pyrroles. For example, a copper-catalyzed aza-Michael/Claisen rearrangement/cyclization cascade sequence has been developed to afford pentasubstituted pyrroles in good yields. thieme-connect.com This reaction proceeds through a series of mechanistically complex yet synthetically powerful transformations, initiated by the copper-catalyzed addition of a propargylic amine to an allenoate. thieme-connect.com

Furthermore, copper-catalyzed cyclization reactions of various starting materials have been reported for the synthesis of the pyrrole core. A copper-hydride (CuH)-catalyzed coupling of enynes and nitriles offers an efficient method to prepare polysubstituted N-H pyrroles with high regioselectivity. acs.org This protocol is notable for its broad functional group tolerance. acs.org Additionally, a copper-mediated [3+2] cyclization of CF₃-imidoyl sulfoxonium ylides and terminal alkynes has been developed for the synthesis of 5-trifluoromethylpyrroles. chemistryviews.org

The following table summarizes representative copper-catalyzed reactions for pyrrole synthesis.

CatalystReactantsProductYield (%)Reference
Cu₂OPropargylic amine, AllenoatePentasubstituted pyrrole31-84% thieme-connect.com
CuHEnyne, NitrilePolysubstituted N-H pyrroleGood yields acs.org
CuOTfCF₃-imidoyl sulfoxonium ylide, Terminal alkyne5-TrifluoromethylpyrroleModerate to high yields chemistryviews.org

Gold-Catalyzed Cascade Reactions (e.g., hydroamination/cyclization)

Gold catalysts have emerged as powerful tools for the activation of alkynes and allenes, enabling a host of cascade reactions that rapidly build molecular complexity. In the context of pyrrole synthesis, gold-catalyzed hydroamination/cyclization cascades have proven to be particularly effective.

A notable example is the gold(I)-catalyzed cascade reaction of α-amino ketones with alkynes to form substituted pyrroles. organic-chemistry.orgnih.govnih.gov This method offers high regioselectivity, broad functional group tolerance, and utilizes readily accessible starting materials. organic-chemistry.orgnih.govnih.gov The reaction is believed to proceed through an initial gold-catalyzed hydroamination of the alkyne with the α-amino ketone, followed by a cyclization/dehydration sequence to afford the pyrrole ring.

Another elegant gold-catalyzed cascade involves the reaction of tertiary enamides tethered to an alkynyl group. This process, composed of a propargyl-Claisen rearrangement and a 5-exo-dig cyclization, provides a powerful method for the preparation of a variety of pentasubstituted pyrroles in excellent yields. acs.org

Key features of gold-catalyzed pyrrole syntheses are highlighted in the table below.

CatalystReactantsProductYield (%)Reference
Au(I) complexα-Amino ketone, AlkyneSubstituted pyrroleHigh yields organic-chemistry.orgnih.govnih.gov
Au(I) complexTertiary enamide with alkynyl groupPentasubstituted pyrroleExcellent yields acs.org

Rhodium-Catalyzed Transannulation

Rhodium-catalyzed transannulation reactions of 1,2,3-triazoles have emerged as a versatile and efficient method for the synthesis of a variety of nitrogen-containing heterocycles, including pyrroles. This strategy involves the rhodium-catalyzed extrusion of dinitrogen from the triazole ring, generating a rhodium-imino carbene intermediate that can then undergo cycloaddition with a suitable coupling partner.

The reaction of N-sulfonyl-1,2,3-triazoles with alkynes in the presence of a rhodium catalyst provides a direct route to polysubstituted pyrroles. nih.gov This transformation is highly modular, allowing for the synthesis of a wide range of pyrrole derivatives by simply varying the substituents on the triazole and the alkyne. Similarly, the transannulation of N-sulfonyl-1,2,3-triazoles with glycals affords pyrroline-fused N-glycosides with high regio- and stereoselectivity. acs.orgnih.gov

The table below provides an overview of rhodium-catalyzed transannulation reactions for pyrrole synthesis.

CatalystReactantsProductYield (%)Reference
Rh(II) carboxylateN-Sulfonyl-1,2,3-triazole, AlkynePolysubstituted pyrroleGood to excellent yields nih.gov
Rh(II) carboxylateN-Sulfonyl-1,2,3-triazole, GlycalPyrroline-fused N-glycosideModerate to excellent yields acs.orgnih.gov

Manganese-Catalyzed Conversions

The use of earth-abundant and environmentally benign manganese catalysts in organic synthesis is a rapidly growing field. Manganese complexes have been shown to be effective catalysts for a variety of transformations, including the synthesis of pyrroles.

A sustainable approach to pyrrole synthesis involves the manganese-catalyzed reaction of alcohols and amino alcohols. nih.gov This method proceeds under mild conditions with low catalyst loadings and exhibits a broad substrate scope and good functional group tolerance. nih.gov The reaction is believed to proceed via a dehydrogenative coupling mechanism.

Another notable manganese-catalyzed reaction is the radical [3+2] cyclization of cyclopropanols and oxime ethers, which leads to the formation of 1-pyrrolines, valuable precursors to pyrroles. nih.gov This redox-neutral process involves the sequential rupture of C-C, C-H, and N-O bonds under mild conditions. nih.gov Furthermore, manganese-catalyzed C-H activation has emerged as a powerful tool for the functionalization of various organic molecules, and its application in pyrrole synthesis is an active area of research. rsc.orgrsc.org

The following table summarizes key manganese-catalyzed reactions for the synthesis of pyrroles and their precursors.

CatalystReactantsProductYield (%)Reference
Mn complex with PN₅P ligandAlcohols, Amino alcoholsSubstituted pyrroleGood yields nih.gov
Mn(acac)₃Cyclopropanol, Oxime ether1-PyrrolineGood yields nih.gov

Intramolecular Cyclization Approaches (e.g., from N-propargylamines, isocyano(p-tosyl)methylbenzenes)

Intramolecular cyclization represents a highly effective strategy for the synthesis of heterocyclic compounds, including substituted pyrroles. These approaches often offer advantages in terms of efficiency and regioselectivity by tethering the reacting partners, thereby facilitating the ring-forming step. Methodologies involving the cyclization of specifically functionalized acyclic precursors, such as N-propargylamines and derivatives of tosylmethyl isocyanide, have been developed for the construction of the pyrrole core.

Cyclization of N-Propargylamines

The intramolecular cyclization of N-propargylamines is a versatile method for synthesizing a variety of substituted pyrroles. miami.eduresearchgate.net This transformation can be promoted by bases or transition metal catalysts, such as copper or gold. miami.edunih.govrsc.org In the context of producing N-tosylated pyrroles, the strategy involves the cyclization of an appropriately substituted N-tosyl propargylamine (B41283).

The general mechanism often begins with the activation of the alkyne moiety, followed by a nucleophilic attack from the nitrogen-containing group to form the five-membered ring. For instance, base-mediated protocols can facilitate the isomerization of the alkyne to an allene, which then undergoes cyclization. miami.edu Alternatively, metal catalysts can coordinate to the alkyne, rendering it more susceptible to intramolecular nucleophilic attack.

One relevant approach is the one-pot tandem enyne cross metathesis–cyclization reaction. acs.org In this method, a protected propargylamine undergoes a cross-metathesis reaction with an alkene, such as ethyl vinyl ether, followed by an in-situ cyclization to yield the pyrrole ring. The use of an N-tosyl protected propargylamine in such a reaction sequence directly leads to the formation of N-tosyl pyrrole derivatives. While this specific example does not directly yield the 2-carboxylate target, it demonstrates the viability of the N-propargylamine cyclization route for obtaining the N-tosyl pyrrole scaffold. acs.org

Table 1: Synthesis of N-Tosyl Pyrroles via Enyne Metathesis-Cyclization of Propargylamines acs.org

EntryPropargylamine SubstrateCatalyst (mol %)Yield (%)
1N-(1,1-diphenylprop-2-yn-1-yl)-4-methylbenzenesulfonamideG-II (10)53
2N-(1,1-diphenylprop-2-yn-1-yl)-4-methylbenzenesulfonamideG-II (5)25

G-II refers to the Grubbs second-generation catalyst.

The reaction proceeds through an initial enyne cross metathesis, which forms a dienyl intermediate that subsequently cyclizes to form the pyrrole ring, highlighting a powerful method for accessing 1,2,3-substituted pyrroles. acs.org

Cyclization of Isocyano(p-tosyl)methylbenzene Derivatives

Tosylmethyl isocyanide (TosMIC) is a widely utilized C2-N synthon in heterocyclic synthesis, most notably in the Van Leusen pyrrole synthesis. mdpi.comsemanticscholar.org This reaction typically involves an intermolecular [3+2] cycloaddition between TosMIC and a Michael acceptor, such as an α,β-unsaturated ketone or ester. mdpi.commdpi.com The reaction is initiated by the deprotonation of the acidic methylene (B1212753) group of TosMIC, which is flanked by the electron-withdrawing isocyanide and sulfonyl groups. mdpi.comresearchgate.net

While the intermolecular Van Leusen reaction is common, the principles can be extended to an intramolecular approach for the synthesis of fused or substituted pyrroles. This would require a substrate that contains both the TosMIC moiety and an activated alkene tethered together. The proposed intramolecular pathway would proceed via the following key steps:

Deprotonation: A base abstracts a proton from the α-carbon of the TosMIC group to generate a stabilized carbanion. mdpi.com

Intramolecular Michael Addition: The resulting nucleophilic carbanion attacks the tethered Michael acceptor (the α,β-unsaturated system) in an intramolecular fashion, leading to the formation of a five-membered ring.

Cyclization: The newly formed enolate then attacks the isocyanide carbon.

Elimination & Aromatization: The process concludes with the elimination of the tosyl group (as p-toluenesulfinic acid) and subsequent tautomerization to yield the aromatic pyrrole ring. mdpi.com

While the direct synthesis of this compound via an intramolecular cyclization of an isocyano(p-tosyl)methylbenzene derivative is not prominently documented, the modularity of the Van Leusen reaction suggests its feasibility. The synthesis of other heterocyclic systems via intramolecular cyclization of TosMIC derivatives has been reported, lending support to the potential of this strategy. researchgate.net

Table 2: Proposed Key Stages for Intramolecular TosMIC-based Pyrrole Synthesis

StageDescriptionIntermediate Type
1Base-mediated deprotonation of the tethered TosMIC moiety.Stabilized Carbanion
2Intramolecular conjugate addition to the tethered alkene.Cyclic Enolate
3Ring closure via nucleophilic attack on the isocyanide carbon.Dihydropyrrole Intermediate
4Elimination of p-toluenesulfinate and tautomerization.Aromatic Pyrrole

This intramolecular variant offers a pathway to construct the pyrrole ring with defined substitution patterns based on the design of the acyclic precursor.

Reactivity Patterns and Strategic Functionalization of the Pyrrole Nucleus

C-H Functionalization of the Pyrrole (B145914) Ring

Direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the modification of heterocyclic scaffolds. In the context of "Methyl 1-tosyl-1H-pyrrole-2-carboxylate," C-H functionalization strategies allow for the introduction of various substituents at specific positions on the pyrrole ring.

The regioselective functionalization of the C-H bonds of the pyrrole ring in "this compound" is a key strategy for introducing molecular complexity. The presence of the directing tosyl group can influence the site of C-H activation. Transition-metal catalysis, particularly with palladium and rhodium, has been instrumental in achieving such transformations on N-tosylpyrrole systems. nih.govnih.govnih.gov

For instance, palladium-catalyzed direct arylation of 2,5-substituted pyrrole derivatives with diaryliodonium salts has been demonstrated to be an effective method for forming C-C bonds at the C3 and C4 positions. nih.gov While not specifically demonstrated on "this compound," the principles of this methodology are applicable. The reaction typically proceeds via a concerted metalation-deprotonation mechanism, where the palladium catalyst selectively activates a C-H bond, followed by coupling with an arylating agent.

Rhodium(III)-catalyzed C-H activation has also been employed for the synthesis of substituted pyrroles. nih.govnih.gov These reactions often involve the use of a directing group to achieve high regioselectivity. In the case of "this compound," the tosyl group, in concert with the carboxylate, would likely direct functionalization to the C5 position, which is the most electronically activated C-H bond.

Table 1: Examples of Regioselective C-H Functionalization of Pyrrole Derivatives

Catalyst SystemReaction TypePosition of FunctionalizationReference
Palladium/Diaryliodonium SaltArylationC3/C4 nih.gov
Rhodium(III)AnnulationC5 (predicted) nih.govnih.gov

Oxidative functionalization of the pyrrole nucleus provides a pathway to introduce oxygen-containing functional groups. The reaction of pyrrole-2-carboxylates with o-chloranil in the presence of a nucleophile, such as methanol (B129727), leads to the formation of 5-alkoxypyrrolin-2-one derivatives. nii.ac.jpnii.ac.jp This transformation proceeds through a proposed mechanism involving a hydride abstraction from the pyrrole ring by o-chloranil, followed by nucleophilic attack of methanol. A subsequent oxidation and hydrolysis yields the final product. nii.ac.jp

When applied to a substrate like tert-butyl 3,4-dialkyl-1H-pyrrole-2-carboxylate, treatment with o-chloranil and methanol affords the corresponding 5-methoxypyrrolin-2-one. nii.ac.jp The yield of this reaction is sensitive to the stoichiometry of the reagents. For example, using 3 equivalents of o-chloranil and 2 equivalents of methanol in dichloromethane (B109758) at room temperature provided the product in 61% yield. nii.ac.jp

Table 2: Oxidative Functionalization of a Pyrrole-2-carboxylate with o-chloranil

Pyrrole SubstrateOxidantNucleophileProductYield (%)Reference
tert-butyl 3,4-dialkyl-1H-pyrrole-2-carboxylateo-chloranilMethanol5-methoxy-pyrrolin-2-one derivative61 nii.ac.jp

Electrophilic and Nucleophilic Reactivity on the Pyrrole Moiety

The electron-withdrawing tosyl and carboxylate groups significantly diminish the nucleophilicity of the pyrrole ring in "this compound," making it less susceptible to electrophilic aromatic substitution compared to unsubstituted pyrrole. researchgate.net However, electrophilic substitution can still occur under forcing conditions, and the regioselectivity is governed by the directing effects of the existing substituents. The tosyl group is a meta-director in benzene (B151609) chemistry, but in the electron-rich pyrrole system, its influence is more complex. Generally, electrophilic attack on N-sulfonylpyrroles is directed to the C3 or C4 positions. mdpi.com

Conversely, the electron-deficient nature of the pyrrole ring enhances its susceptibility to nucleophilic attack. This is particularly true for conjugate addition reactions if suitable activating groups are present. The tosyl group, being a good leaving group, can also facilitate nucleophilic substitution at the nitrogen atom under certain conditions, although this is less common once the aromatic pyrrole ring is formed.

Diversification via Substituent Modification on the Pyrrole Ring

Modification of the pyrrole ring through the introduction of new substituents is a fundamental strategy for creating a diverse range of derivatives with potentially new properties and applications.

Halogenation of the pyrrole ring is a common method for introducing a versatile functional handle for further synthetic transformations. The bromination of pyrrole derivatives can be achieved using various brominating agents. For instance, the use of a DMSO/HBr system has been shown to be effective for the bromination of pyrrole derivatives, affording high yields of the corresponding bromo compounds. researchgate.net The regioselectivity of bromination on "this compound" would be directed by the deactivating N-tosyl and C2-carboxylate groups, likely favoring substitution at the C4 and C5 positions.

In a related example, the bromination of 2-acetylpyrrole (B92022) with DMSO/HBr resulted in the formation of 1-(4-bromo-1H-pyrrol-2-yl)ethanone in high yield. researchgate.net This suggests that electrophilic bromination occurs preferentially at the position meta to the deactivating group.

Nitration of the pyrrole ring introduces a nitro group, which is a versatile functional group that can be further transformed into other functionalities, such as an amino group. The nitration of N-substituted pyrroles often leads to a mixture of isomers. For example, the nitration of 1-benzylpyrrole (B1265733) yields a mixture of 1-benzyl-2-nitropyrrole and 1-benzyl-3-nitropyrrole, with further nitration leading to dinitro products. sci-hub.ru

In the case of "this compound," the strong deactivating effect of both the tosyl and carboxylate groups would make nitration challenging. However, under forcing conditions, nitration is expected to occur at the C4 or C5 position. The synthesis of a related compound, 2-carbethoxy-4-nitropyrrole, has been achieved through the condensation of sodium nitromalondialdehyde and glycine (B1666218) ethyl ester hydrochloride. sci-hub.ru While a direct nitration of "this compound" to "Methyl 1-tosyl-5-nitropyrrole-3-carboxylate" is not explicitly documented in the provided search results, the general reactivity patterns of N-sulfonylpyrroles suggest that such a transformation would likely proceed with low regioselectivity and require harsh reaction conditions.

Reactivity of the Carboxylate Group (e.g., hydrolysis, conversion to amines)

The methyl carboxylate group at the 2-position of the pyrrole ring is a key site for functionalization, allowing for its conversion into other important chemical entities such as carboxylic acids and amides (which can be further reduced to amines).

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a fundamental step in the synthesis of many pyrrole-containing compounds, as the resulting carboxylic acid can participate in a variety of subsequent reactions.

Conversion to Amides: The methyl ester can be readily converted to a wide range of amides through aminolysis. This reaction involves treating the ester with a primary or secondary amine, often with heating or under catalytic conditions, to yield the corresponding N-substituted pyrrole-2-carboxamide. The synthesis of pyrrole-2-carboxamides is a significant area of research due to the prevalence of this moiety in pharmacologically active molecules. The direct conversion of pyrrole-2-carboxylates to amides is a common and efficient method for their preparation.

The general mechanism for aminolysis involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel methanol and form the amide.

Table 2: Representative Conversion of Pyrrole-2-carboxylates to Amides

EntryPyrrole-2-carboxylateAmineProduct
1This compoundAmmonia (B1221849)1-Tosyl-1H-pyrrole-2-carboxamide
2This compoundBenzylamineN-Benzyl-1-tosyl-1H-pyrrole-2-carboxamide
3This compoundPiperidine(1-Tosyl-1H-pyrrol-2-yl)(piperdin-1-yl)methanone

This table illustrates the expected products from the aminolysis of this compound with various amines. Specific reaction conditions and yields would require experimental determination.

The resulting amides can be subsequently reduced to the corresponding amines using reducing agents like lithium aluminum hydride, further expanding the synthetic utility of the carboxylate group.

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to model and predict the behavior of molecules, offering a microscopic view of reaction pathways and molecular interactions that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. Studies on pyrrole (B145914) derivatives utilize DFT to calculate optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. nih.gov For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been employed to analyze the molecular geometry and vibrational spectra of related pyrrole carboxylate compounds. nih.govmasjaps.com

These studies confirm that theoretical parameters for optimized geometries, such as bond lengths and angles, show good agreement with experimental data. nih.gov Furthermore, DFT is used to understand intermolecular interactions, such as the formation of dimers through hydrogen bonding in pyrrole-2-carboxylate systems. researchgate.net The analysis of topological parameters and electron density at bond critical points, using theories like Atoms in Molecules (AIM), helps in quantifying the strength of these interactions. researchgate.net In the context of tosylated compounds, DFT has been used to optimize molecular geometries and perform vibrational frequency analysis on molecules like Tosyl-D-Proline, confirming stable conformations and identifying characteristic vibrational modes of the tosyl group. masjaps.com

Table 1: Selected Applications of DFT in Pyrrole Derivative Studies

Studied Compound/System DFT Functional/Basis Set Key Findings
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate B3LYP/6-311++G(d,p) Optimized geometric parameters and theoretical vibrational frequencies were in good agreement with experimental data. nih.gov
Ethyl 4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate Dimer B3LYP/6-31G(d,p) Confirmed dimer formation via N-H···O hydrogen bonds; calculated interaction energies using DFT and AIM. researchgate.net
Pyrrole Adsorption on Mo(110) Surface DFT Calculations Identified parallel adsorption through the π-orbital as the most stable configuration. nih.gov

Ab initio calculations are quantum chemistry methods that rely on first principles without the inclusion of experimental data. While specific ab initio studies focused solely on Methyl 1-tosyl-1H-pyrrole-2-carboxylate are not extensively detailed in the reviewed literature, this class of methods is fundamental in computational chemistry. nih.gov They provide a rigorous framework for understanding molecular systems and are often used alongside DFT to validate results and explore electronic structures and potential energy surfaces. nih.gov

Quantum chemical calculations are instrumental in determining the energetics of reaction pathways, including the stability of intermediates and the energy barriers of transition states. nih.gov For reactions involving pyrrole derivatives, these calculations can predict whether a reaction is thermodynamically favorable. For example, in the formation of certain pyrrole hydrazone derivatives, DFT calculations have shown the reactions to be exothermic and spontaneous at room temperature. researchgate.net These studies compute thermodynamic parameters that guide the understanding of reaction feasibility. researchgate.net The investigation of reaction intermediates, such as the stabilized carbanion formed from tosylmethyl isocyanide (TosMIC) under basic conditions, is crucial for elucidating reaction mechanisms like the Van Leusen pyrrole synthesis. nih.gov

Table 2: Calculated Thermodynamic Parameters for a Related Pyrrole Formation

Parameter Value Significance
Formation Energy (DFT) -14.65 kcal/mol Indicates an exothermic and thermodynamically favorable dimerization process for a related pyrrole carboxylate. researchgate.net

Understanding Reaction Mechanisms

Mechanistic elucidation combines experimental observation with theoretical calculations to map the step-by-step transformation of reactants into products.

This compound can be conceptualized as a product derivable from reactions involving tosyl-activated precursors. The Van Leusen pyrrole synthesis is a prominent example of a [3+2] cycloaddition reaction used to form the pyrrole ring. nih.govnih.gov The mechanism involves tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov

The established mechanism proceeds as follows:

Deprotonation: A base abstracts an acidic proton from the α-carbon of TosMIC, generating a carbanion stabilized by the adjacent sulfonyl group. nih.gov

Nucleophilic Attack: This carbanion acts as a nucleophile, attacking an electron-deficient alkene (Michael acceptor).

[3+2] Cycloaddition: An intramolecular cyclization occurs, forming a five-membered heterocyclic intermediate. nih.gov

Elimination: The tosyl group, being an excellent leaving group, is eliminated. This step is often facilitated by the base. nih.gov

Tautomerization: A final 1,3-hydride shift leads to the aromatization of the ring, yielding the substituted pyrrole product. nih.gov

This pathway highlights the dual role of the tosyl group: first as an activating group that increases the acidity of the α-proton and later as a leaving group to facilitate aromatization. researchgate.net

The pyrrole ring in compounds like this compound is susceptible to oxidation. Studies on the oxidation of related t-butyl pyrrole-2-carboxylates using oxidants like o-chloranil provide mechanistic insights. nii.ac.jpsemanticscholar.org The proposed mechanism involves an initial hydride abstraction from the pyrrole ring by the oxidant. nii.ac.jp This is followed by a nucleophilic attack, for instance by methanol (B129727) if present in the reaction mixture, leading to the formation of intermediates like 5-methoxypyrrolin-2-one derivatives. nii.ac.jpsemanticscholar.org Further oxidation and hydrolysis steps can then occur. nii.ac.jp The efficiency and outcome of such transformations are highly dependent on the oxidant used and the reaction conditions. nii.ac.jp

Aromaticity and Electronic Structure Analysis of Pyrrole Systems

The electronic structure and aromaticity of the pyrrole ring in this compound are significantly influenced by the substituent groups. The tosyl group at the N1 position and the methyl carboxylate group at the C2 position are both electron-withdrawing, which modulates the π-electron delocalization within the five-membered ring. Theoretical studies provide insight into these electronic effects.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based descriptor used to quantify the aromaticity of a cyclic system. It evaluates the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system, with a HOMA value of 1 indicating a fully aromatic system and a value of 0 indicating a non-aromatic system. mdpi.commdpi.com The index is calculated based on the bond lengths of the conjugated ring. mdpi.com

For pyrrole systems, the HOMA index is sensitive to substitution. While specific HOMA calculations for this compound are not detailed in the available literature, analysis of related compounds shows that electron-withdrawing substituents on the pyrrole ring can impact bond lengths and, consequently, the HOMA value. The original HOMA procedure predicts values close to unity for unsubstituted pyrrole, furan, and thiophene. github.io For substituted pyrroles, any deviation from the ideal bond lengths caused by the electronic demands of the tosyl and carboxylate groups would be expected to result in a HOMA value less than 1, quantifying the perturbation of the ring's aromaticity. Modified versions of this index, such as the Harmonic Oscillator Model of Electron Delocalization (HOMED), have been developed to better accommodate heteroatomic systems. github.io

Table 1: Illustrative HOMA and HOMED values for Five-Membered Heterocycles Note: These values are for unsubstituted parent compounds and serve as a baseline for understanding the aromaticity of the pyrrole ring.

CompoundHOMA (Original)HOMED
Pyrrole~1.00.976
Furan~1.00.771
Thiophene~1.00.902

Data adapted from studies on heteroaromatic systems. github.io

Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. mdpi.com It is calculated by placing a "ghost" atom (a probe) at a specific point, typically the geometric center of the ring (NICS(0)) and at a point 1 Å above the ring center (NICS(1)). researchgate.net A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic current, indicative of anti-aromaticity. mdpi.com

For the parent pyrrole molecule, the NICS(0) and NICS(1) values are significantly negative, confirming its aromatic character. For instance, calculated values for free pyrrole have been reported as -13.634 ppm for NICS(0) and -9.991 ppm for NICS(1). nih.gov The introduction of electron-withdrawing substituents like the tosyl and methyl carboxylate groups in this compound is expected to decrease the electron density of the pyrrole ring. This reduction in π-electron delocalization would likely lead to less negative NICS values, indicating a decrease in aromaticity compared to the unsubstituted pyrrole. Studies on other substituted pyrroles have shown that substituents can significantly alter the aromaticity of the pyrrole ring. researchgate.net

Table 2: Representative NICS Values (in ppm) for Pyrrole and Related Systems Note: This table provides context for the expected NICS values in substituted pyrrole systems.

Compound/SystemNICS(0)NICS(1)
Pyrrole (unsubstituted)-13.634-9.991
Indol-4-one (B1260128) (unsubstituted)-10.36-8.14
Phenyl-substituted Indol-4-one-9.23-7.53

Data sourced from computational studies on pyrrole and indol-4-one systems. researchgate.netnih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), or Bader Theory, analyzes the electron density distribution to characterize chemical bonding and intermolecular interactions. nih.gov It identifies bond critical points (BCPs) between interacting atoms and uses properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), to determine the nature and strength of the interaction. mdpi.com

In the specific case of This compound , there is no N-H bond available for the formation of a classical N-H···O hydrogen bond, as the pyrrole nitrogen is substituted by the tosyl group. Therefore, this particular interaction is not present in this molecule.

However, to understand the foundational interactions within the pyrrole carboxylate framework, it is instructive to analyze the parent compound, Methyl 1H-pyrrole-2-carboxylate . In the crystalline state, this molecule forms intermolecular N-H···O hydrogen bonds, where the pyrrole N-H group acts as a hydrogen bond donor and the carbonyl oxygen of the ester group on an adjacent molecule acts as the acceptor. researchgate.net Computational studies on Methyl 1H-pyrrole-2-carboxylate have quantified the energy of this N-H···O interaction to be approximately 8.36 kcal/mol, indicating a significant and stabilizing hydrogen bond that influences the crystal packing. researchgate.net

Table 3: Interaction Energy for Hydrogen Bonds in Pyrrole Derivatives Note: This data is for the parent compound to illustrate the strength of the N-H···O bond absent in the N-tosylated derivative.

Interacting MoleculesType of InteractionInteraction Energy (kcal/mol)
Methyl 1H-pyrrole-2-carboxylate DimerN-H···O8.36
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-oneN-H···O and N-H···Cl11.02

Data from single point calculations on crystal structures. researchgate.net

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the N1-S bond of the tosyl group and the C2-C(carbonyl) bond of the ester group. Conformational analysis, often performed using potential energy surface scans, helps identify the most stable conformers.

For the methyl carboxylate group at the C2 position, two primary planar conformations are possible: one where the carbonyl C=O bond is syn-periplanar to the C2-C3 bond of the pyrrole ring, and another where it is anti-periplanar. The relative stability of these conformers is determined by a balance of steric hindrance and electronic interactions, such as dipole-dipole interactions.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the tosyl group are observed as two distinct doublets at approximately 7.82 ppm and 7.30 ppm, each integrating to two protons. The characteristic AX system with a coupling constant (J) of 8.4 Hz is indicative of ortho-coupling on the para-substituted benzene (B151609) ring.

The three protons on the pyrrole (B145914) ring appear as distinct doublets of doublets, a result of their coupling to each other. The proton at the 5-position (5-H) resonates at around 7.00 ppm, the 3-H proton at approximately 6.88 ppm, and the 4-H proton further upfield at about 6.18 ppm. The coupling constants between these protons (J₅,₄ = 3.0 Hz, J₃,₄ = 3.9 Hz, and J₅,₃ = 1.8 Hz) are consistent with the typical coupling patterns observed in pyrrole rings.

The methyl ester (-OCH₃) protons appear as a sharp singlet at approximately 3.75 ppm, while the methyl protons of the tosyl group give rise to a singlet at around 2.41 ppm.

¹H NMR Spectroscopic Data for Methyl 1-tosyl-1H-pyrrole-2-carboxylate (in CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.82d8.4Tosyl 2,6-H
7.30d8.4Tosyl 3,5-H
7.00dd1.8, 3.0Pyrrole 5-H
6.88dd1.8, 3.9Pyrrole 3-H
6.18dd3.0, 3.9Pyrrole 4-H
3.75s--OCH₃
2.41s-Tosyl -CH₃

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the methyl ester is the most deshielded, appearing at approximately 160.8 ppm. The carbons of the tosyl group are observed in the aromatic region, with the sulfonated carbon (Tosyl 1-C) at ~135.5 ppm and the methyl-bearing carbon (Tosyl 4-C) at ~145.3 ppm. The remaining tosyl carbons (Tosyl 2,6-C and 3,5-C) resonate at approximately 127.0 ppm and 129.8 ppm, respectively.

The pyrrole ring carbons are also clearly resolved. The carbon attached to the ester group (C-2) is found at ~126.9 ppm, while the other carbons of the pyrrole ring (C-5, C-3, and C-4) appear at approximately 125.7 ppm, 116.7 ppm, and 111.1 ppm, respectively. The methyl ester carbon (-OCH₃) has a chemical shift of around 52.0 ppm, and the tosyl methyl carbon is observed at approximately 21.6 ppm.

¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
Chemical Shift (δ) ppmAssignment
160.8C=O
145.3Tosyl 4-C
135.5Tosyl 1-C
129.8Tosyl 3,5-C
127.0Tosyl 2,6-C
126.9Pyrrole 2-C
125.7Pyrrole 5-C
116.7Pyrrole 3-C
111.1Pyrrole 4-C
52.0-OCH₃
21.6Tosyl -CH₃

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically recorded in a chloroform solution, shows a strong absorption band at approximately 1725 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group.

Key IR Absorption Bands for this compound (in CHCl₃)
Wavenumber (νmax) cm⁻¹Assignment
1725C=O stretch (ester)
1595C=C stretch (aromatic)
1440C=C stretch (aromatic)
1370Asymmetric SO₂ stretch
1190Symmetric SO₂ stretch
1175Symmetric SO₂ stretch
1140-
1095-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure.

Under Electron Ionization (EI) conditions, the mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 295, which corresponds to the molecular weight of the compound. The fragmentation pattern provides further structural confirmation. A prominent peak is observed at m/z 155, which is attributed to the tosyl group ([C₇H₇SO₂]⁺). Another significant fragment appears at m/z 140, resulting from the loss of the tosyl group from the molecular ion ([M-Ts]⁺). Other notable fragments are seen at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺) from the tosyl moiety, and at m/z 80.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. The experimentally determined exact mass for the molecular ion of this compound was found to be 295.0565. This is in excellent agreement with the calculated mass of 295.0565 for the molecular formula C₁₃H₁₃NO₄S, unequivocally confirming the elemental composition of the compound.

X-ray Crystallography for Solid-State Structural Determination

Based on studies of analogous compounds, such as various substituted N-tosylpyrroles, it is expected that the tosyl group would not be coplanar with the pyrrole ring. The orientation is dictated by the torsion angles around the N-S (pyrrole nitrogen to sulfonyl sulfur) and N-C (pyrrole nitrogen to tosyl carbon) bonds, which are typically found to be approximately 90 degrees in related structures. This perpendicular arrangement minimizes steric hindrance between the two ring systems.

A full crystallographic study would yield a data table similar to the hypothetical one below.

Interactive Data Table: Hypothetical Crystallographic Data

ParameterExpected Value Range / TypeDescription
Crystal System Monoclinic, Orthorhombic, etc.The crystal system describes the symmetry of the unit cell.
Space Group e.g., P2₁/c, P-1The space group defines the crystal's symmetry elements.
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
a (Å)Data not availableLength of the 'a' axis of the unit cell.
b (Å)Data not availableLength of the 'b' axis of the unit cell.
c (Å)Data not availableLength of the 'c' axis of the unit cell.
α (°)Data not availableAngle between the 'b' and 'c' axes.
β (°)Data not availableAngle between the 'a' and 'c' axes.
γ (°)Data not availableAngle between the 'a' and 'b' axes.
Volume (ų)Data not availableThe volume of the unit cell.
Z Data not availableThe number of molecules per unit cell.

UV-Visible (UV-Vis) Spectroscopy

Published experimental UV-Visible absorption spectra specifically for this compound are not available. UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The spectrum of this compound would be expected to show absorptions characteristic of its constituent chromophores: the pyrrole ring, the tosyl group, and the carboxylate group. The pyrrole ring itself exhibits π-π* transitions. The presence of the electron-withdrawing tosyl and carboxylate groups attached to the pyrrole ring is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted pyrrole.

An experimental analysis would provide data on the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

Interactive Data Table: Hypothetical UV-Vis Absorption Data

Electronic TransitionExpected λmax (nm)Molar Absorptivity (ε) (M-1cm-1)Solvent
π → πData not availableData not availablee.g., Ethanol, CH₃CN
n → πData not availableData not availablee.g., Ethanol, CH₃CN

Applications in Complex Organic Molecule Synthesis As an Intermediate

Precursors for Fused Heterocyclic Systems

The pyrrole (B145914) nucleus of Methyl 1-tosyl-1H-pyrrole-2-carboxylate serves as a foundational scaffold for the construction of various fused heterocyclic systems. These intricate ring systems are prevalent in numerous biologically active compounds and advanced materials.

While direct synthesis of pyrrolo[3,4-c]quinolinones from this compound is not extensively documented, the closely related Van Leusen reaction utilizing tosylmethyl isocyanide (TosMIC) provides a foundational methodology. researchgate.netnih.gov This reaction, which generates a pyrrole ring in situ, is a cornerstone in the synthesis of substituted pyrroles that can then be elaborated into fused systems like pyrrolo[3,4-c]quinolinones. researchgate.net The general strategy involves the [3+2] cycloaddition of TosMIC with an appropriate Michael acceptor, followed by cyclization to form the fused heterocyclic core. The use of a pre-formed, protected pyrrole derivative like this compound could offer advantages in terms of regioselectivity and functional group tolerance in analogous synthetic strategies.

A common pathway to pyrrolo[3,4-c]quinolin-4(5H)-ones involves the reaction of 2-aminoarylacrylates or 2-aminochalcones with TosMIC, proceeding through a one-pot Van Leusen reaction and subsequent cyclization under basic conditions to yield the desired fused products in moderate to good yields. chim.it

Starting MaterialsReagentProductYield
2-AminoarylacrylatesTosylmethyl isocyanide (TosMIC)2H-pyrrolo[3,4-c]quinolin-4(5H)-one derivativesModerate to Good
2-AminochalconesTosylmethyl isocyanide (TosMIC)2H-pyrrolo[3,4-c]quinoline derivativesModerate to Good
Data derived from a one-pot Van Leusen reaction and cyclization methodology.

The dihydropyrrolo[1,2-a]pyrazinone scaffold is a recurring motif in a variety of bioactive natural products. nih.govnih.gov The synthesis of these bicyclic structures often commences from functionalized pyrrole precursors. A prevalent strategy involves the fusion of a pyrazinone ring onto a pre-existing pyrrole. nih.gov This is typically achieved by starting with a 1H-pyrrole-2-carboxamide bearing an electrophilic group on the amide substituent, which then undergoes an intramolecular reaction with the pyrrole nitrogen. nih.gov

This compound can be readily converted to the corresponding carboxamide. Subsequent N-alkylation with a suitable electrophile would furnish the necessary precursor for the intramolecular cyclization to yield the dihydropyrrolo[1,2-a]pyrazinone core. The tosyl group can be removed at a later stage to provide the final product.

An elegant and efficient one-pot synthesis of benz[e]indoles and spiro[indene-1,3'-pyrroles] has been developed utilizing a tandem [3+2]-cycloaddition/iodocyclization cascade reaction. researchgate.net This process involves the reaction of alkyne-tethered chalcones or cinnamates with tosylmethyl isocyanide (TosMIC). researchgate.net The reaction proceeds through the in-situ generation of a pyrrole intermediate which then undergoes an intramolecular cyclization to furnish the final fused or spirocyclic products. The regioselectivity of this reaction is notably dependent on the solvent used. researchgate.net While this method employs TosMIC to generate the pyrrole ring, the underlying principle of cyclizing a functionalized pyrrole intermediate is directly applicable to syntheses starting from this compound. By appropriately modifying the substituents on the pyrrole ring of this starting material, it can be tailored to undergo similar intramolecular cyclizations to access these complex frameworks.

ReactantsReagentProducts
Alkyne-tethered chalcones/cinnamatesTosylmethyl isocyanide (TosMIC)Benz[e]indoles and Spiro[indene-1,3'-pyrroles]
Based on a solvent-dependent regioselective [3 + 2]-cycloaddition/iodocyclization cascade reaction.

Building Blocks for Natural Product and Synthetic Analogue Synthesis

The inherent structure of this compound makes it an ideal starting point for the total synthesis of various natural products and their synthetic analogues, particularly those containing a pyrrole core.

Pyrrole-containing alkaloids, especially those of marine origin, represent a vast and structurally diverse class of natural products with a wide range of biological activities. The pyrrole-2-carboxamide moiety is a common structural feature in many of these alkaloids. The synthesis of these complex molecules often relies on the availability of suitably functionalized pyrrole building blocks.

This compound can be readily converted into key intermediates for the synthesis of these alkaloids. For instance, hydrolysis of the methyl ester followed by amide coupling with a desired amine fragment is a straightforward approach to introduce the characteristic pyrrole-2-carboxamide linkage. The tosyl group ensures the stability of the pyrrole ring during these transformations and can be removed in the final stages of the synthesis.

Linear tetrapyrroles, such as bilins, are crucial chromophores in various biological photoreceptors. Their synthesis is a complex undertaking that requires the precise assembly of four pyrrole units. The construction of these molecules often proceeds through the stepwise coupling of individual pyrrole building blocks.

This compound, after appropriate modification, can serve as a valuable precursor for one of the four pyrrole rings required for bilin synthesis. The carboxylate functionality can be transformed into other groups necessary for the coupling reactions, such as an aldehyde or a halomethyl group. The tosyl group provides protection for the pyrrole nitrogen, preventing unwanted side reactions during the multi-step synthesis. The strategic use of such pre-functionalized and protected pyrrole derivatives is essential for achieving high yields and purity in the synthesis of these complex chromophores.

Precursors for Diaryl Pyrrolecarboxylates

This compound serves as a valuable precursor for the synthesis of diaryl pyrrolecarboxylates. The N-tosyl group plays a crucial role in modifying the reactivity of the pyrrole ring, facilitating selective functionalization that is essential for constructing these complex structures. The synthesis of diaryl pyrroles often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. wikipedia.orgnih.gov

In a typical synthetic approach, the this compound scaffold must first be functionalized with a suitable group for cross-coupling, such as a halogen (bromine or iodine) or a boronic ester. Halogenation of N-protected pyrrole-2-carboxylate esters is a common strategy to introduce a reactive handle. nih.gov For instance, selective halogenation at the C4 or C5 positions of the pyrrole ring would yield a key intermediate. This halo-substituted N-tosyl pyrrole can then undergo a Suzuki cross-coupling reaction with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netorganic-chemistry.org This reaction sequence allows for the introduction of one aryl group onto the pyrrole core.

To synthesize a diaryl pyrrolecarboxylate, the strategy could be extended. This might involve a di-halogenated N-tosyl pyrrole derivative reacting with two equivalents of an arylboronic acid, or a sequential coupling approach where two different aryl groups are introduced in separate steps. Alternatively, a C-H activation/arylation strategy on the N-tosyl pyrrole ester could be envisioned. The tosyl group helps to control the regioselectivity of these reactions and stabilizes the pyrrole ring to the reaction conditions. Following the successful coupling, the tosyl group can be removed if the final product requires a free N-H pyrrole. This general methodology highlights the potential of this compound as a foundational building block for creating structurally diverse diaryl pyrrolecarboxylate molecules, which are of interest in medicinal chemistry and materials science. richmond.edu

Strategic Use of the Tosyl Group in Multi-Step Synthetic Sequences

The tosyl (p-toluenesulfonyl) group is not merely a part of the core structure but is strategically employed to facilitate complex, multi-step syntheses. Its electron-withdrawing nature and its ability to be removed under specific conditions make it an excellent protecting group.

Tosyl Group as a Protecting Group in Complex Syntheses

In the synthesis of complex molecules containing a pyrrole moiety, protection of the pyrrole nitrogen is often necessary. researchgate.net The N-H proton of an unprotected pyrrole is acidic and can interfere with various reagents, such as organometallics or strong bases, used in subsequent synthetic steps. Furthermore, the electron-rich nature of the unprotected pyrrole ring makes it susceptible to oxidation and uncontrolled electrophilic substitution.

The tosyl group serves as an effective protecting group by mitigating these issues. researchgate.net By converting the N-H to an N-tosyl sulfonamide, the acidity of the nitrogen proton is removed. More importantly, the strong electron-withdrawing effect of the sulfonyl group significantly reduces the electron density of the pyrrole ring. This deactivation has several benefits:

Enhanced Stability: The pyrrole ring is less prone to degradation under oxidative or strongly acidic conditions. nih.gov

Controlled Reactivity: It prevents unwanted electrophilic additions or substitutions on the pyrrole ring, allowing for selective functionalization at other positions of the molecule.

Directed Lithiation: The tosyl group can direct metallation (e.g., lithiation) to specific positions on the pyrrole ring, enabling regioselective introduction of substituents.

Facile Removal and Post-Synthetic Manipulation of the Tosyl Group

A key advantage of using the tosyl group in a synthetic strategy is the ability to remove it under relatively mild conditions once its protective function is no longer needed. The cleavage of the N-tosyl bond regenerates the N-H pyrrole, which can be a crucial feature in the final target molecule or an intermediate for further functionalization, such as N-alkylation or N-arylation.

Deprotection MethodReagents and ConditionsNotes
Basic Hydrolysis Sodium hydroxide (B78521) (NaOH) in a mixture of methanol (B129727) (MeOH) and water (H₂O), typically at room temperature overnight. nih.govThis is a common and often high-yielding method. It is suitable for molecules that are stable to basic conditions.
Reductive Cleavage Sodium naphthalenide in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -60 °C). fiu.eduThis method uses a powerful single-electron transfer (SET) agent and is effective for cleaving the stable N-S bond under reductive conditions.
Acidic Cleavage Strong acids such as methanesulfonic acid (MeSO₃H) in trifluoroacetic acid (TFA), sometimes with a scavenger like thioanisole. researchgate.netThis method is suitable for substrates that are sensitive to basic or reductive conditions but stable in strong acid.
Magnesium in Methanol Magnesium turnings in refluxing methanol.A milder reductive method that can be effective for certain substrates.

The successful removal of the tosyl group opens up pathways for post-synthetic manipulation. The newly revealed N-H group can be involved in hydrogen bonding, which is often critical for the biological activity of a molecule. Alternatively, it can be used as a reactive site for introducing a variety of substituents onto the nitrogen atom, thus allowing for the synthesis of a library of analogues from a common intermediate.

Q & A

Q. What are the key synthetic steps for preparing Methyl 1-tosyl-1H-pyrrole-2-carboxylate, and how is reaction progress monitored?

Methodological Answer:

  • Synthesis Steps :
    • Tosylation : React methyl 1H-pyrrole-2-carboxylate with tosyl chloride (TsCl) in a basic medium (e.g., pyridine or DMAP) to introduce the tosyl group at the pyrrole nitrogen.
    • Workup : Quench the reaction with ice-water, extract with dichloromethane, and purify via column chromatography.
  • Monitoring :
    • TLC : Use silica gel plates with a hexane/ethyl acetate (3:1) system; visualize under UV or iodine staining.
    • NMR : Track disappearance of the NH proton signal (~12.5 ppm in DMSO-d₆) and emergence of the tosyl group’s aromatic protons (7.1–7.8 ppm) .

Q. How is purity assessed post-synthesis, and what analytical techniques are critical?

Methodological Answer:

  • Purity Techniques :
    • HPLC : Use a C18 column with a methanol/water gradient; compare retention time to a reference standard.
    • ¹H/¹³C NMR : Confirm absence of impurities via integration consistency and expected splitting patterns (e.g., tosyl methyl singlet at ~2.4 ppm) .
    • ESI-MS : Verify molecular ion peak ([M+H]⁺) matching the theoretical mass (e.g., m/z ≈ 323.3 for C₁₄H₁₅NO₄S) .

Advanced Research Questions

Q. How can discrepancies between theoretical and observed ¹H NMR shifts be resolved?

Methodological Answer:

  • Diagnostic Tools :
    • 2D NMR (COSY, NOESY) : Identify through-space couplings to confirm substituent orientation.
    • DFT Calculations : Optimize the molecular geometry using software (e.g., Gaussian) and simulate NMR shifts (e.g., via GIAO method) to compare with experimental data.
    • Variable-Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the tosyl group) that may cause signal broadening .

Q. What strategies prevent over-tosylation or regioisomer formation during synthesis?

Methodological Answer:

  • Optimization :
    • Stoichiometry : Use 1.05–1.1 equivalents of TsCl to avoid excess reagent.
    • Temperature : Maintain 0–5°C during tosylation to suppress side reactions.
    • Protecting Groups : Pre-protect reactive sites (e.g., carboxylate ester) if competing nucleophilic centers exist.
  • Analysis :
    • LC-MS : Detect regioisomers via retention time shifts and fragmentation patterns.

Q. How is the crystal structure determined, and how are intermolecular interactions analyzed?

Methodological Answer:

  • Crystallography Workflow :
    • Data Collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Xcalibur) at 200 K.
    • Structure Solution : Employ direct methods in SHELXS or SIR97 .
    • Refinement : Refine anisotropic displacement parameters and hydrogen positions using SHELXL .
  • Hydrogen Bonding Analysis :
    • Graph Set Theory : Classify motifs (e.g., R₂²(8) or R₂²(10)) to describe hydrogen-bonded dimers or chains .
    • Software : Use Mercury or OLEX2 to visualize interactions and calculate geometric parameters (e.g., D–H⋯A angles).

Q. How can researchers address twinning or disorder in crystallographic data?

Methodological Answer:

  • Twinning :
    • SHELXL Commands : Apply TWIN/BASF instructions to refine twin fractions.
    • Data Integration : Use HKL-3000 to identify twin domains.
  • Disorder :
    • PART/SUMP Instructions : Split disordered atoms into multiple sites with occupancy refinement.
    • Restraints : Apply SIMU/DELU to stabilize thermal motion .

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